1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine
Description
1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine is a piperazine derivative featuring a 2,3-dimethylphenyl group at the N-1 position and a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at the N-4 position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors, such as dopamine (D2, D3) and serotonin (5-HT1A, 5-HT6, 5-HT7) receptors . The mesitylsulfonyl substituent introduces high lipophilicity and steric bulk, which may influence receptor binding kinetics and metabolic stability compared to other aryl sulfonyl or alkyl groups .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-13-17(3)21(18(4)14-15)26(24,25)23-11-9-22(10-12-23)20-8-6-7-16(2)19(20)5/h6-8,13-14H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCORUXYGYVFXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,3-dimethylphenyl group.
Introduction of the Mesitylsulfonyl Group: Finally, the compound is treated with mesitylsulfonyl chloride in the presence of a base like triethylamine to attach the mesitylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can influence various cellular processes.
Comparison with Similar Compounds
Arylpiperazine Derivatives
- 1-(2,3-Dichlorophenyl)piperazine: Exhibits high affinity for dopamine D2 and serotonin 5-HT6 receptors due to the electron-withdrawing chlorine atoms enhancing lipophilicity and π-π interactions .
1-(2-Methoxyphenyl)piperazine :
Sulfonyl-Substituted Piperazines
- 1-(4-Methylphenylsulfonyl)piperazine derivatives: Sulfonyl groups enhance metabolic stability and solubility compared to alkyl or arylalkyl substituents .
1-(Benzodioxin-6-sulfonyl)-4-(4-methoxyphenylsulfonyl)piperazine :
Pharmacological Profiles of Key Analogues
Key Observations:
Lipophilicity vs. Affinity : Chlorinated or sulfonated aryl groups (e.g., 2,3-dichlorophenyl) enhance D2/5-HT6 affinity but may increase off-target effects. The mesitylsulfonyl group in the target compound provides moderate affinity with improved selectivity .
Steric Effects : Bulkier substituents like mesitylsulfonyl or naphthylmethyl (as in 1-(2,3-dimethylphenyl)-4-(1-naphthylmethyl)piperazine ) reduce binding to compact receptor pockets (e.g., 5-HT1A) but may favor allosteric or sigma receptor interactions .
Sulfonyl vs. Alkyl Linkers : Sulfonyl groups improve metabolic stability over alkyl chains, as seen in comparisons with 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine , which has shorter half-lives in vivo.
Biological Activity
1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of piperazine with mesitylsulfonyl chloride and 2,3-dimethylphenyl derivatives. The characterization of the compound is typically performed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of piperazine derivatives. For instance, derivatives bearing various substituents have shown significant activity against a range of pathogens. The compound's structure allows for interactions with microbial enzymes, potentially inhibiting their function.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 1-Phenylpiperazine | S. aureus | 16 µg/mL |
| 1-(4-Chlorophenyl)-4-piperazine | C. albicans | 8 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the aromatic substituents significantly influence biological activity. Electron-withdrawing groups enhance potency against specific targets while maintaining acceptable toxicity profiles.
Case Studies
Case studies involving the use of piperazine derivatives in clinical settings have highlighted their potential as therapeutic agents. For instance, a study focusing on the treatment of depression explored compounds similar to this compound that target serotonin receptors. These compounds exhibited multimodal activity by interacting with both serotonin transporters and receptors, suggesting a potential for treating mood disorders effectively.
Table 2: Clinical Case Studies Involving Piperazine Derivatives
| Study | Focus | Findings |
|---|---|---|
| Study A | Depression Treatment | Significant improvement in symptoms with a derivative targeting SERT and 5-HT receptors. |
| Study B | Antimicrobial Efficacy | Notable reduction in bacterial load in treated patients compared to controls. |
Research Findings
Recent research has shown that compounds similar to this compound can inhibit key enzymes involved in pathogen survival and proliferation. For example, studies have demonstrated effective inhibition of urease activity in Helicobacter pylori, which is critical for its survival in acidic environments.
Table 3: Urease Inhibition Potency
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 5.0 ± 0.5 |
| Thiourea (Standard) | 23.2 ± 11.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
